Cas no 820212-71-3 (Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]-)
820212-71-3 structure
Product Name:Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]-
CAS No:820212-71-3
MF:C26H28N2O
MW:384.513326644897
CID:701452
PubChem ID:136229013
Update Time:2025-04-19
Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]-
- 4-tert-butyl-6-[(4-methylanilino)methylidene]-2-[(4-methylphenyl)iminomethyl]cyclohexa-2,4-dien-1-one
- 4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one
- 820212-71-3
- 4-(t-butyl)-2,6-di(4-methylphenyliminomethyl)phenol
- DTXSID10839702
-
- Inchi: 1S/C26H28N2O/c1-18-6-10-23(11-7-18)27-16-20-14-22(26(3,4)5)15-21(25(20)29)17-28-24-12-8-19(2)9-13-24/h6-17,29H,1-5H3/b27-16+,28-17+
- InChI Key: VVMTTXDIXSACQQ-ODBZBXGJSA-N
- SMILES: OC1C(/C=N/C2C=CC(C)=CC=2)=CC(=CC=1/C=N/C1C=CC(C)=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 384.220163521g/mol
- Monoisotopic Mass: 384.220163521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 506
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topological Polar Surface Area: 45Ų
Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]- Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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